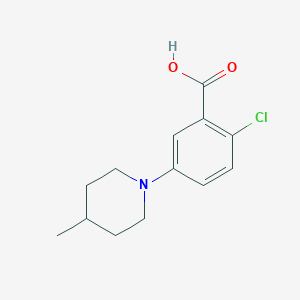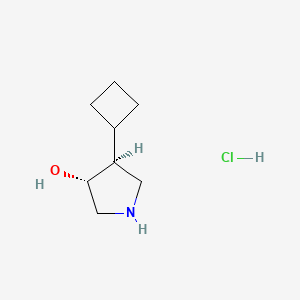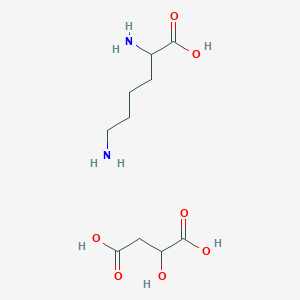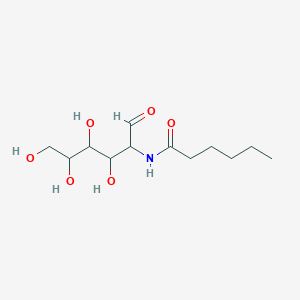
2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid is an organic compound with a molecular formula of C13H16ClNO2 This compound is known for its unique structure, which includes a chloro-substituted benzoic acid moiety and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid typically involves the reaction of 2-chloro-5-nitrobenzoic acid with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the chloro group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon (Pd/C), and nucleophiles like sodium hydroxide (NaOH). The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions may produce various substituted benzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Chloro-2-(4-methylpiperidin-1-yl)-1H-benzo[d]imidazole
- 2-Chloro-5-(methylthio)benzoic acid
- 5-Nitro-2-(4-methylpiperidin-1-yl)benzoic acid
Uniqueness
2-Chloro-5-(4-methylpiperidin-1-yl)benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro-substituted benzoic acid moiety and a piperidine ring makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H16ClNO2 |
|---|---|
Peso molecular |
253.72 g/mol |
Nombre IUPAC |
2-chloro-5-(4-methylpiperidin-1-yl)benzoic acid |
InChI |
InChI=1S/C13H16ClNO2/c1-9-4-6-15(7-5-9)10-2-3-12(14)11(8-10)13(16)17/h2-3,8-9H,4-7H2,1H3,(H,16,17) |
Clave InChI |
PUSKHPGIRSXFDF-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(1,4-dioxaspiro[4.5]decan-8-yl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B13890184.png)









![4-[2-(2-Ethylimidazol-1-yl)ethyl]piperidine](/img/structure/B13890266.png)


